molecular formula C10H6BrIO2 B13645329 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Cat. No.: B13645329
M. Wt: 364.96 g/mol
InChI Key: DTSDEKBDAPYFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and synthetic compounds. This compound is characterized by the presence of bromine and iodine atoms at specific positions on the chromenone ring, which can influence its chemical reactivity and biological activity .

Chemical Reactions Analysis

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual halogenation, which can provide distinct advantages in synthetic and biological applications .

Properties

Molecular Formula

C10H6BrIO2

Molecular Weight

364.96 g/mol

IUPAC Name

6-bromo-3-iodo-8-methylchromen-4-one

InChI

InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3

InChI Key

DTSDEKBDAPYFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=C(C2=O)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.